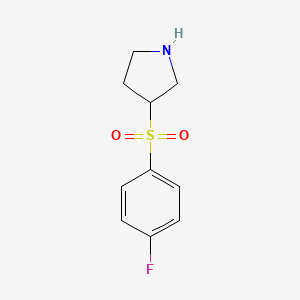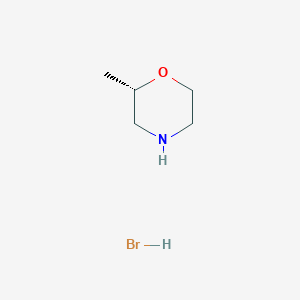![molecular formula C13H18O3 B15263061 [(2S,5R)-5-(2-Methoxyphenyl)oxan-2-yl]methanol](/img/structure/B15263061.png)
[(2S,5R)-5-(2-Methoxyphenyl)oxan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5R)-5-(2-Methoxyphenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of an oxane ring substituted with a methoxyphenyl group and a methanol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(2-Methoxyphenyl)oxan-2-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(2-Methoxyphenyl)oxan-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups in place of the methoxy group .
Scientific Research Applications
[(2S,5R)-5-(2-Methoxyphenyl)oxan-2-yl]methanol has several applications in scientific research, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(2-Methoxyphenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[(2S,5R)-5-(2-Methoxyphenyl)oxan-2-yl]methanol can be compared with other similar compounds, such as:
Flavonoids: These compounds also contain phenyl-substituted structures and exhibit various biological activities.
Quercetin Derivatives: These compounds have similar structural features and are studied for their antioxidant and therapeutic properties.
Uniqueness
This compound is unique due to its specific oxane ring structure and the presence of both methoxy and methanol functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-methoxyphenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C13H18O3/c1-15-13-5-3-2-4-12(13)10-6-7-11(8-14)16-9-10/h2-5,10-11,14H,6-9H2,1H3/t10-,11-/m0/s1 |
InChI Key |
PDMKQQURFQVBSP-QWRGUYRKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2CC[C@H](OC2)CO |
Canonical SMILES |
COC1=CC=CC=C1C2CCC(OC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B15262991.png)
![1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B15262996.png)


![N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide](/img/structure/B15263014.png)

![6-(3-Methylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B15263018.png)

![7-Oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15263027.png)
![2-({[(3-Bromobenzyl)amino]carbonyl}amino)pentanoic acid](/img/structure/B15263028.png)




